Iodosodilactone

Descripción general

Descripción

Iodosodilactone is a hypervalent iodine(III) reagent known for its versatile reactivity, low toxicity, and environmental friendliness. It has gained significant attention in organic synthesis due to its ability to promote various chemical reactions, including esterification, macrolactonization, amidation, and peptide coupling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iodosodilactone can be synthesized through the reaction of iodosylbenzene with carboxylic acids or alcohols in the presence of triphenylphosphine and pyridine. The reaction typically occurs at room temperature and yields this compound as a stable product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the reagent’s synthesis is generally scalable due to the simplicity of the reaction conditions and the availability of starting materials .

Análisis De Reacciones Químicas

Types of Reactions: Iodosodilactone undergoes various types of reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Substitution: It participates in substitution reactions, particularly in the formation of esters and amides

Common Reagents and Conditions:

Esterification and Amidation: this compound, in combination with triphenylphosphine, promotes esterification and amidation reactions efficiently.

Peptide Coupling: It is used in peptide coupling reactions without causing racemization.

Major Products:

Esters: Formed from the reaction of carboxylic acids and alcohols.

Amides: Produced from the reaction of carboxylic acids and amines.

Aplicaciones Científicas De Investigación

Macrolactonization Reactions

One of the prominent applications of iodosodilactone is in macrolactonization processes. This reaction involves the formation of macrocyclic compounds, which are significant in pharmaceuticals and natural product synthesis.

- Methodology : A study by Zhang et al. demonstrated that this compound can be combined with triphenylphosphine and pyridine to promote macrolactonization reactions effectively. The proposed mechanism involves the formation of aryliodine(III) species, which enhances the reactivity of this compound towards nucleophiles .

- Results : The yields from these reactions were reported to range from 61% to 94%, showcasing the efficiency of this compound as an oxidant in this context .

Oxidative Arylation

This compound has also been utilized in regioselective oxidative arylation reactions. Its ability to facilitate coupling reactions under mild conditions allows for the synthesis of complex aromatic compounds.

- Research Findings : In a study published in 2019, this compound was shown to provide high yields (up to 80%) in oxidative arylation reactions involving fluorophenols . This application underscores its utility in synthesizing functionalized aromatic compounds that are valuable in medicinal chemistry.

Environmental Benefits

The use of this compound as an oxidant presents several environmental advantages:

- Mild Reaction Conditions : Many reactions utilizing this compound occur under mild conditions, reducing the need for harsh reagents or extreme temperatures.

- Regeneration Potential : The by-products formed during reactions can often be reoxidized, leading to a more sustainable use of materials .

Synthesis of Natural Products

The application of this compound in the synthesis of natural products has been documented, highlighting its role in creating complex molecular architectures with biological significance.

- Example : In synthesizing specific natural products, researchers have reported successful outcomes using this compound as a key reagent, demonstrating its effectiveness in constructing challenging molecular frameworks.

Pharmaceutical Applications

The pharmaceutical industry has begun exploring this compound's potential in drug development:

- Drug Synthesis : Its ability to facilitate selective oxidation reactions makes it a candidate for synthesizing pharmaceutical intermediates that require precise functional group transformations.

Mecanismo De Acción

Iodosodilactone acts as a condensing reagent by promoting the formation of acyloxyphosphonium intermediates. These intermediates facilitate the direct condensation of carboxylic acids with alcohols or amines, leading to the formation of esters, amides, and peptides. The reagent’s ability to regenerate after the reaction enhances its utility in various synthetic processes .

Comparación Con Compuestos Similares

- Phenyliodine diacetate (PIDA)

- Phenyliodine bis(trifluoroacetate) (PIFA)

- Iodosylbenzene (PhIO)

- Hydroxyl(tosyloxy)iodobenzene (HTIB)

- Togni’s reagents

Uniqueness: Iodosodilactone stands out due to its ability to promote multiple types of reactions, including esterification, macrolactonization, amidation, and peptide coupling, without causing racemization. Its recyclability and environmental friendliness further enhance its appeal compared to other hypervalent iodine reagents .

Actividad Biológica

Iodosodilactone, a hypervalent iodine(III) reagent, has garnered significant attention in synthetic organic chemistry due to its unique properties and biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in peptide synthesis, and potential therapeutic uses.

Overview of this compound

This compound is characterized as a bicyclic benziodoxole compound that functions primarily as a coupling reagent in various organic reactions. Its ability to facilitate the formation of peptide bonds without racemization makes it particularly valuable in peptide synthesis. The compound has been shown to promote reactions involving carboxylic acids and alcohols or amines, yielding esters, macrocyclic lactones, amides, and peptides efficiently .

The mechanism by which this compound operates involves the formation of an acyloxyphosphonium ion intermediate during the activation of carboxylic acids. This intermediate plays a crucial role in the subsequent condensation reactions, allowing for the efficient formation of desired products .

Reaction Pathway

- Activation of Carboxylic Acid : The carboxylic acid is activated by this compound to form an acyloxyphosphonium ion.

- Nucleophilic Attack : Nucleophiles such as alcohols or amines attack this activated species, leading to the formation of esters or amides.

- Regeneration : Notably, this compound can be regenerated after the reaction, enabling its reuse in subsequent reactions .

Biological Activities

This compound exhibits several biological activities that have been explored in various studies:

- Antitumor Activity : Research indicates that compounds derived from this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

- Antimicrobial Properties : this compound and its derivatives have shown potential antimicrobial activity against a range of bacterial strains. This property is particularly relevant in the development of new antibiotics .

- Cytotoxic Effects : Studies have reported that this compound displays cytotoxic effects on specific cancer cells, suggesting its potential role as a chemotherapeutic agent .

Case Studies

- Peptide Synthesis : In a study by Tian et al. (2012), this compound was successfully employed to synthesize bioactive cyclic peptides through solid-phase peptide synthesis (SPPS). The efficiency and selectivity of these reactions highlight the compound's utility in producing complex peptide structures without racemization .

- Antiproliferative Activity : A study published in Frontiers in Chemistry examined the antiproliferative effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, demonstrating promise for further development as anticancer agents .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other hypervalent iodine reagents:

Propiedades

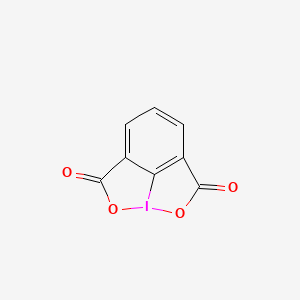

IUPAC Name |

4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(11),7,9-triene-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3IO4/c10-7-4-2-1-3-5-6(4)9(12-7)13-8(5)11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIWEENQJCGNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OI3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2902-68-3 | |

| Record name | Iodosodilactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does iodosodilactone function as a coupling reagent in peptide synthesis?

A1: this compound, specifically the derivative 6-(3,5-bis(trifluoromethyl)phenyl)-1H,4H-2aλ(3)-ioda-2,3-dioxacyclopenta[hi]indene-1,4-dione (p-BTFP-iodosodilactone), acts as an efficient coupling reagent for peptide synthesis when combined with tris(4-methoxyphenyl)phosphine. [] While the exact mechanism is still under investigation, the formation of an acyloxyphosphonium ion intermediate from the carboxylic acid is suggested to be involved in the reaction. [] This activated intermediate then reacts with the amine to form the peptide bond.

Q2: What structural insights about this compound and related compounds have been revealed through Mössbauer spectroscopy?

A2: Mössbauer resonance experiments provided valuable information about the bonding in this compound. [] The data suggested that the molecule adopts an approximately planar configuration with a linear IO2 group. Additionally, the study revealed that the C–I–O bond angle in iodosobenzene (PhIO), a related compound, is close to 90°, contradicting the previously assumed linear geometry. [] These findings highlight the importance of spectroscopic techniques in accurately determining molecular structures.

Q3: What advantages do this compound reagents offer over traditional methods in esterification and amidation reactions?

A3: this compound reagents have emerged as attractive alternatives to traditional methods for esterification and amidation due to their several advantages: []

- Recyclability: this compound can be regenerated after the reaction, making it a more sustainable option. []

Q4: Beyond peptide and ester synthesis, are there other applications for this compound reagents?

A4: Yes, this compound and its derivatives are highly versatile reagents. Research suggests that they can act as efficient oxidants, potentially replacing toxic heavy metal reagents in various organic transformations. [] Further exploration of their reactivity is ongoing, with a focus on developing new hypervalent iodine reagents with improved properties, including water solubility for broader applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.